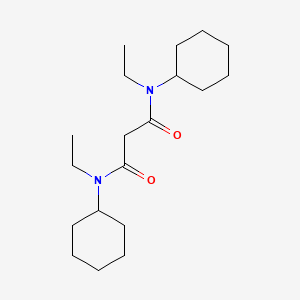

N,N'-Dicyclohexyl-N,N'-diethyl-malonamide

Description

The exact mass of the compound N,N'-dicyclohexyl-N,N'-diethylpropanediamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Dicyclohexyl-N,N'-diethyl-malonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Dicyclohexyl-N,N'-diethyl-malonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-dicyclohexyl-N,N'-diethylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N2O2/c1-3-20(16-11-7-5-8-12-16)18(22)15-19(23)21(4-2)17-13-9-6-10-14-17/h16-17H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLFAZFQPQGKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CC(=O)N(CC)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and coordination properties of N,N'-Dicyclohexyl-N,N'-diethyl-malonamide

This guide details the chemical architecture, synthesis, and coordination properties of N,N'-Dicyclohexyl-N,N'-diethyl-malonamide , a specialized diamide ligand.[1] While often overshadowed by its industrial counterparts (like DMDOHEMA) in the DIAMEX process, this specific derivative offers unique insights into the steric control of actinide extraction.

Core Domain: Coordination Chemistry & Nuclear Fuel Reprocessing

Target Analyte: Trivalent Lanthanides (

Executive Summary

N,N'-Dicyclohexyl-N,N'-diethyl-malonamide (C₁₉H₃₄N₂O₂) is a neutral, bidentate organophosphorus-free extractant.[1] It belongs to the class of substituted malonamides used in the DIAMEX (DIAMide EXtraction) process for partitioning minor actinides (Americium, Curium) from high-level radioactive waste.

Unlike monodentate ligands, this molecule utilizes the chelate effect , coordinating metal ions through two carbonyl oxygens. The incorporation of cyclohexyl groups introduces significant steric bulk and lipophilicity, which are critical for preventing "third-phase formation" (the splitting of the organic phase) during solvent extraction—a common failure mode in industrial reprocessing.

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule consists of a central propane-1,3-diamide backbone.[1] Its performance is dictated by the substituents on the nitrogen atoms:

-

Central Backbone: The methylene bridge (

) connects two amide carbonyls.[1] This bridge allows free rotation, enabling the molecule to switch between trans (anti) and cis (syn) conformations. -

N-Substituents (Ethyl & Cyclohexyl):

-

Cyclohexyl: Provides high lipophilicity (solubility in dodecane/kerosene) and steric rigidity. This bulk protects the coordination center from hydrolysis and suppresses the formation of large supramolecular aggregates.

-

Ethyl: Modulates the basicity of the nitrogen and ensures the molecule remains flexible enough to wrap around large f-block ions (

).

-

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | N,N'-Dicyclohexyl-N,N'-diethylpropanediamide |

| Molecular Formula | C₁₉H₃₄N₂O₂ |

| Molecular Weight | 322.49 g/mol |

| Coordination Mode | Bidentate (O,O-chelation) |

| Solubility | Soluble in Dichloromethane, Toluene, n-Dodecane (with modifier) |

| pKa (Amide) | ~ -0.5 to 0 (Protonation occurs at Oxygen in strong acid) |

| CAS Number | Derivative specific (Generic Malonamide: 2090-18-8 ref) |

Synthesis Protocols

We prioritize the Ester Aminolysis route over the Acid Chloride route. The aminolysis route is "greener," avoids corrosive HCl byproducts, and is the standard for producing nuclear-grade extractants [1].

Reagents

-

Precursor A: Diethyl malonate (or Dimethyl malonate).[1]

-

Precursor B: N-Ethylcyclohexylamine.[1]

-

Solvent: Toluene or Xylene (high boiling point required for kinetics).[1]

-

Catalyst: Sodium ethoxide (optional, to accelerate kinetics).[1]

Step-by-Step Methodology

-

Stoichiometric Mixing: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Diethyl malonate (1.0 eq) and N-Ethylcyclohexylamine (2.2 eq) in Toluene.

-

Reflux: Heat the mixture to reflux (~110°C). The reaction is driven by the removal of ethanol.

-

Distillation: Continuously remove the azeotropic ethanol-toluene mixture via the Dean-Stark trap to drive the equilibrium forward.[1]

-

Work-up:

-

Purification: Evaporate solvent under reduced pressure. Recrystallize the crude solid from n-hexane or purify via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).

Synthesis Workflow Diagram

Caption: Synthesis pathway via atom-efficient ester aminolysis, minimizing hazardous byproducts.

Coordination Chemistry & Extraction Mechanism[4][8]

The "Bite" Mechanism

In the organic phase, the malonamide exists primarily in the trans conformation to minimize dipole repulsion between the carbonyls. Upon approaching the interface to bind a metal ion (

The extraction equilibrium from nitric acid media is described by the solvation equation:

Where:

- = Lanthanide (Ln) or Actinide (An).

- = The malonamide ligand.[1][4]

-

= Typically 2 or 3, depending on the metal ionic radius and ligand steric bulk. For dicyclohexyl derivatives,

Selectivity and Thermodynamics

The hard oxygen donors of the amide groups prefer hard acids (

-

Basicity: The ethyl group on the nitrogen increases the electron density on the carbonyl oxygen (via inductive effects), enhancing bond strength with the metal.

-

Sterics: The cyclohexyl group prevents the formation of "outer-sphere" complexes and limits the coordination number, often enhancing the separation factor between light and heavy lanthanides.

Coordination Pathway Diagram[1]

Caption: Thermodynamic cycle of metal extraction, highlighting the critical trans-to-cis reorganization energy.

Experimental Validation Protocols

To confirm the structure and coordination efficiency, the following assays are mandatory.

Characterization (NMR & IR)

-

¹H NMR (CDCl₃):

-

FT-IR Spectroscopy:

-

Carbonyl Stretch (

): Strong band at 1620–1640 cm⁻¹. A shift to lower wavenumbers (~1590 cm⁻¹) upon mixing with metal nitrates confirms coordination through oxygen.

-

Solvent Extraction Batch Test

-

Phase Preparation:

-

Organic: 0.5 M Ligand in n-dodecane (add 5% octanol if third phase forms).

-

Aqueous: 3 M HNO₃ spiked with Eu³⁺ (Lanthanide tracer) or Am³⁺ (Actinide tracer).

-

-

Contact: Mix equal volumes (1:1) in a vortex shaker for 60 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 5 minutes.

-

Analysis: Measure metal concentration in both phases using ICP-MS or Radiometric counting (Alpha/Gamma spectroscopy).

-

Calculation: Determine Distribution Ratio (

). A

References

-

Synthesis of Malonamides: Mowafy, E. A., & Aly, H. F. (2007).[1] Synthesis and characterization of some malonamides and their application for the extraction of lanthanides and actinides. Solvent Extraction and Ion Exchange. Link

-

Coordination Chemistry: Brigham, D. M., et al. (2024).[1] Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. Link

-

DIAMEX Process Context: Modolo, G., et al. (2007).[1] DIAMEX Process Development for the Partitioning of Actinides from High Active Concentrate. Nuclear Engineering and Technology. Link

-

Structural Data: Santa Cruz Biotechnology. N,N'-Dicyclohexyl-N,N'-diethyl-malonamide Product Data. Link

Sources

Methodological & Application

Determination of distribution ratios for f-elements with N,N'-Dicyclohexyl-N,N'-diethyl-malonamide

Technical Application Note: Determination of Distribution Ratios (

Executive Summary & Mechanistic Context

This technical guide details the methodology for determining the distribution ratios (

This ligand belongs to the diamide family, specifically malonamides , which are the functional backbone of the DIAMEX (DIAMide EXtraction) process.[1] Unlike organophosphorus extractants (e.g., CMPO, TBP), malonamides adhere to the CHON principle (containing only Carbon, Hydrogen, Oxygen, Nitrogen), allowing for complete incineration without generating secondary solid phosphate wastes.

Mechanism of Action:

The extraction proceeds via a solvation mechanism from nitric acid media. The neutral malonamide ligand (

-

Selectivity Driver: The "hard" oxygen donors of the carbonyl groups bind to the hard f-element ions.

-

Structural Note: The specific variant requested, N,N'-Dicyclohexyl-N,N'-diethyl-malonamide , features cyclohexyl groups (providing steric bulk and radiolytic stability) and ethyl groups (balancing lipophilicity vs. steric hindrance compared to methyl/octyl variants like DMDOHEMA).

Experimental Prerequisites

Reagents & Materials[2][3]

-

Extractant: N,N'-Dicyclohexyl-N,N'-diethyl-malonamide (>98% purity).

-

Diluent: Hydrogenated tetrapropylene (TPH) or n-dodecane.

-

Note: If second-phase formation (locating the organic phase) or third-phase formation (splitting of organic phase) occurs due to the cyclohexyl steric bulk, a phase modifier like 1-octanol or TBP (5-10% v/v) may be required.

-

-

Aqueous Phase: Nitric Acid (

), analytical grade (0.1 M to 6.0 M range). -

Tracers (Radiometric):

(gamma), -

Tracers (Non-Radiometric): Standard solutions of La, Ce, Nd, Eu, Yb (10-100 ppm) for ICP-MS analysis.

Safety & Handling

-

Radiological: All work with

or -

Chemical: Malonamides are skin irritants. Nitric acid is corrosive.

Detailed Protocol: Determination of Distribution Ratios ( )

This protocol utilizes a "batch contact" method, the gold standard for thermodynamic data acquisition.

Step 1: Solvent Preparation (Organic Phase)

-

Weigh the malonamide ligand to achieve a target concentration (typically 0.5 M to 1.0 M ).

-

Dissolve in the chosen diluent (e.g., n-dodecane).

-

Critical Step (Pre-equilibration): Contact the organic phase with fresh

(of the same concentration intended for the extraction test) at a 1:1 volume ratio for 10 minutes. Discard the aqueous phase.-

Reasoning: Malonamides extract

. Without pre-equilibration, the equilibrium acidity during metal extraction will drop significantly, skewing the

-

Step 2: Aqueous Phase Preparation

-

Prepare a series of

solutions ranging from 0.1 M to 6.0 M. -

Spike these solutions with the f-element tracer.

-

Target Activity: ~10,000 Bq/mL for gamma emitters (

, -

Target Concentration: 10-50 ppb for ICP-MS analysis.

-

-

Validation: Take a

aliquot of the initial aqueous phase (

Step 3: Extraction Contact

-

In a 2 mL Eppendorf tube or glass vial, combine equal volumes of Pre-equilibrated Organic Phase and Spiked Aqueous Phase (typically

, Phase Ratio -

Agitation: Vortex or shake vigorously for 30 to 60 minutes at controlled temperature (

).-

Note: Malonamide kinetics are generally fast, but viscous cyclohexyl derivatives may require longer equilibration than simple alkyl-amides.

-

-

Separation: Centrifuge at 4000-6000 rpm for 5-10 minutes to ensure complete phase disengagement.

Step 4: Sampling & Measurement

-

Carefully remove an aliquot (

) from the Organic Phase (upper layer). Avoid the interface. -

Remove an aliquot (

) from the Aqueous Phase (lower layer). -

Radiometric Analysis: Count both phases using a High-Purity Germanium (HPGe) detector (for gamma) or Liquid Scintillation Counter (LSC) (for alpha/beta).

-

ICP-MS Analysis: Dilute aliquots in 2%

and analyze.

Data Analysis & Calculation

The Distribution Ratio (

For Radiometric Data:

Mass Balance Check (Quality Control):

Visualization of Workflow & Mechanism

Figure 1: Experimental Workflow for D-Value Determination

Caption: Step-by-step workflow for determining distribution ratios using malonamide extractants.

Figure 2: Solvation Extraction Mechanism

Caption: Mechanism of neutral solvation extraction. Nitrate anions act as counter-ions to maintain charge neutrality.

Expected Results & Troubleshooting

Typical Distribution Trends

When plotting

-

Acidity Dependency:

values increase as -

Competition: At very high acidity (>5 M),

may plateau or decrease due to competition from -

Selectivity: Expect

. Malonamides generally show poor intra-group selectivity between trivalent Actinides and Lanthanides (hence their use in co-extraction cycles like DIAMEX, followed by selective stripping in SANEX).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Third Phase Formation | Solubility limit of the metal-ligand complex exceeded. Common with cyclohexyl rings in aliphatic diluents. | Add a phase modifier (e.g., 5-10% 1-Octanol) or switch diluent to TPH. |

| Low Recovery (<90%) | Precipitation of metal hydroxides (low acid) or adsorption to vial walls. | Ensure equilibrium pH < 2.0. Use polypropylene vials instead of glass for low concentrations. |

| Inconsistent D values | Temperature fluctuations or insufficient pre-equilibration. | Thermostat the shaker. Ensure organic phase is pre-equilibrated with acid. |

References

-

Madic, C., et al. (2002). "DIAMEX Process for Minor Actinide Partitioning: Hydrolytic and Radiolytic Degradations of Malonamide Extractants." Separation Science and Technology. Link

-

Pathak, P. N., et al. (2014).[2] "Synthesis and Evaluation of N,N′-dimethyl-N,N′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides." Separation Science and Technology. Link

-

Spjuth, L., et al. (2000). "Extraction of actinides and lanthanides by diamides." Radiochimica Acta. Link

-

OECD Nuclear Energy Agency. (2006). "Minor Actinide Separation: Recent Advances at the CEA." OECD-NEA. Link

-

Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. Link

Sources

Co-extraction of technetium and uranium using N,N'-Dicyclohexyl-N,N'-diethyl-malonamide

Application Note: Co-extraction of Technetium and Uranium using N,N'-Dicyclohexyl-N,N'-diethyl-malonamide

Executive Summary

This application note details the protocol for the co-extraction of Technetium-99 (

The co-extraction of technetium with uranium is a critical phenomenon in advanced nuclear fuel reprocessing (e.g., UREX+ and DIAMEX processes). While Tributyl Phosphate (TBP) is the industry standard, malonamides like DCHDEM offer a "CHON-compliant" (Carbon, Hydrogen, Oxygen, Nitrogen) alternative, allowing for complete incineration of the solvent waste without generating secondary solid phosphate wastes. This guide provides the mechanistic basis, experimental setup, and analytical workflows to quantify the synergistic extraction of pertechnetate (

Introduction & Mechanistic Theory

The Challenge of Technetium

Technetium-99 is a long-lived fission product (

The Role of Malonamides (DCHDEM)

Malonamides are neutral extractants that function similarly to TBP but with distinct advantages in radiolytic stability and waste management.

-

Ligand Structure: DCHDEM features a central malonamide core with two cyclohexyl and two ethyl groups. The cyclohexyl groups enhance the lipophilicity of the complex and improve hydrodynamic properties (viscosity/density) compared to straight-chain alkyl analogs.

-

Co-Extraction Mechanism: Uranium is extracted via a solvation mechanism. Technetium is not significantly extracted by neutral ligands on its own. However, in the presence of Uranium,

replaces a nitrate anion (

Reaction Equations:

-

Uranium Extraction (Solvation):

-

Technetium Co-Extraction (Anion Exchange/Ion-Pairing):

Where

Experimental Protocol

Reagents and Materials

| Reagent | Specification | Role |

| DCHDEM | >98% Purity (Custom Synthesis) | Extractant |

| n-Dodecane | Anhydrous, >99% | Diluent |

| Nitric Acid ( | 69-70%, Trace Metal Grade | Aqueous Phase Acidifier |

| Uranyl Nitrate | Uranium Source | |

| Ammonium Pertechnetate | Technetium Source |

Preparation of Phases

-

Organic Phase (Solvent):

-

Dissolve DCHDEM in n-dodecane to achieve a concentration of 0.5 M .

-

Note: Pre-equilibrate the solvent with 3 M

(without metals) for 1 hour to saturate the organic phase with acid, preventing volume changes during the actual extraction.

-

-

Aqueous Phase (Feed):

-

Prepare a solution of 3 M

. -

Spike with Uranium to reach 10 g/L (approx. 0.042 M) .

-

Spike with

tracer to reach activity levels suitable for LSC (e.g., 1-5 kBq/mL ).

-

Extraction Workflow

Standard batch contact protocol for determining Distribution Ratios (

-

Contact: In a 15 mL polypropylene centrifuge tube, combine equal volumes (e.g., 2 mL each) of the Organic Phase and Aqueous Feed (Phase Ratio

). -

Equilibration: Vortex vigorously for 10 minutes at controlled temperature (

).-

Why: Malonamide kinetics are generally fast, but 10 minutes ensures complete thermodynamic equilibrium.

-

-

Separation: Centrifuge at 4000 rpm for 5 minutes to ensure complete phase separation.

-

Sampling:

-

Carefully remove 1 mL of the upper organic phase.

-

Remove 1 mL of the lower aqueous phase.

-

-

Stripping (Back-Extraction):

Analytical Methods

Uranium Analysis (ICP-MS)

-

Instrument: Inductively Coupled Plasma Mass Spectrometry.

-

Prep: Dilute aqueous and stripped organic samples 1:100 in 2%

. -

Detection: Monitor mass

.

Technetium Analysis (LSC)

-

Instrument: Liquid Scintillation Counter (e.g., PerkinElmer Tri-Carb).

-

Prep: Mix 0.1 mL of sample (organic or aqueous) with 10 mL of scintillation cocktail (e.g., Ultima Gold AB for acidic/organic compatibility).

-

Counting: Count for 10 minutes or until 2% sigma error is reached.

Data Calculation

Calculate the Distribution Ratio (

- : Metal favors the organic phase (Extraction).

- : Metal favors the aqueous phase (Stripping).

Visualization of Workflows

Figure 1: Co-Extraction Mechanism & Species

This diagram illustrates the substitution of nitrate by pertechnetate in the Uranium-Malonamide complex.

Caption: Synergistic transport of Technetium (

Figure 2: Process Flowsheet

Operational workflow for the separation cycle.

Caption: Cycle logic for the co-extraction and recovery of U and Tc using DCHDEM.

Expected Results & Troubleshooting

Typical Distribution Data

The following table summarizes expected distribution ratios based on general dialkyl-malonamide behavior (e.g., DMDOHEMA/DCHDEM) in 3 M

| Species | % Extraction ( | Notes | |

| Uranium (VI) | Highly extracted. Increases with acidity up to 4-5 M. | ||

| Technetium (VII) | Negligible extraction without Uranium. | ||

| Technetium (VII) | Co-extraction is linear with |

Troubleshooting Guide

-

Issue: Third Phase Formation.

-

Cause: High loading of Uranium in the organic phase exceeds the solubility limit of the complex in dodecane.

-

Solution: Do not exceed 0.5 M Uranium loading. If necessary, add a phase modifier like 1-octanol (5% v/v) or increase the temperature to 30°C.

-

-

Issue: Low Tc Recovery.

-

Cause: Insufficient Uranium concentration in the organic phase.

-

Solution: Tc extraction is synergistic. Ensure Uranium feed concentration is

g/L to drive the ion-exchange mechanism.

-

References

-

Musikas, C. (1987). "Solvent extraction for the chemical separations of the 5f elements." Inorganica Chimica Acta, 140(1-2), 197-206. Link

-

Miguirditchian, M., et al. (2006). "Extraction of Uranium, Plutonium and Fission Products by N,N'-dialkylamides." Proceedings of the ATALANTE 2004 Conference. Link

-

Sriram, S., & Manchanda, V. K. (2002). "Extraction of Tc(VII) by N,N-dialkylamides." Solvent Extraction and Ion Exchange, 20(1), 1-15. Link

-

BenchChem. "N,N'-Dicyclohexyl-N,N'-diethyl-malonamide Product Page." Link

Sources

Troubleshooting & Optimization

Optimizing nitric acid concentration for N,N'-Dicyclohexyl-N,N'-diethyl-malonamide efficiency

Subject: Optimization of Nitric Acid Concentration for N,N'-Dicyclohexyl-N,N'-diethyl-malonamide (DCDEA) Ticket Type: Advanced Process Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist, Actinide Separation Division

Executive Summary: The "Sweet Spot"

For researchers utilizing N,N'-Dicyclohexyl-N,N'-diethyl-malonamide (henceforth referred to as DCDEA ), the efficiency of actinide/lanthanide extraction is non-linearly dependent on nitric acid (

Your operational success relies on balancing three competing phenomena: Solvation , Competition , and Phase Stability .

| Operational Goal | Optimal | Mechanism |

| Maximum Extraction ( | 3.0 M – 4.0 M | Formation of neutral solvates; Salting-out effect. |

| Scrubbing (Acid Removal) | 1.0 M – 2.0 M | Removal of co-extracted acid/impurities without stripping metals. |

| Stripping (Back-Extraction) | < 0.05 M | Dissociation of the metal-ligand complex due to low nitrate activity. |

| Danger Zone (Third Phase) | > 5.0 M (or high metal load) | Solubility limit of the metal-ligand complex in the diluent. |

The Physics of Interaction (FAQ)

Q: Why does increasing acidity initially increase extraction efficiency?

A: Malonamides are neutral extractants. They do not release protons to bind metals; instead, they solvate neutral metal salts. According to the Law of Mass Action, increasing the nitrate ion concentration (

The Extraction Equation:

In the 3–4 M range, the high concentration of nitrate ions acts as a "salting-out" agent, forcing the neutral metal nitrate complex into the organic phase.

Q: Why does efficiency drop if I go above 5 M ?

A: At high acidity, the nitric acid itself becomes a competitor. DCDEA is basic enough to extract nitric acid directly, forming adducts that crowd the extraction sites.

The Competition Equation:

When

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Third Phase Formation (Critical)

Symptoms: The organic phase splits into two distinct layers (a light diluent-rich phase and a heavy, viscous complex-rich phase). Cause: The solubility limit of the metal-solvate or acid-solvate has been exceeded in the non-polar diluent (e.g., dodecane). This is common with dicyclohexyl derivatives due to their specific steric bulk.

Corrective Protocol:

-

Immediate Mitigation: Add a "phase modifier" immediately. 1-Octanol or Isodecanol (5–15% v/v) increases the polarity of the organic phase, re-dissolving the third phase.

-

Process Adjustment: Reduce the aqueous acidity to < 4 M or reduce the metal loading in the feed.

-

Temperature: Increase the process temperature. Third phase formation is exothermic; running at 35°C–40°C often eliminates the issue compared to 20°C.

Issue 2: Low Distribution Ratios ( )

Symptoms: Metals remain in the aqueous phase despite contact with DCDEA. Cause:

-

Acidity too low: If

, there is insufficient nitrate to drive the extraction. -

Hydrolysis: The amide bond may have degraded if the solvent has been in contact with acid for months, producing amines and carboxylic acids (which do not extract well in this regime).

Validation Test:

Perform a Nitrite Test . High nitrous acid (

Visualizing the Extraction Logic

The following diagram illustrates the decision logic for optimizing your DCDEA process.

Figure 1: Decision matrix for nitric acid concentration adjustments in malonamide extraction systems.

Experimental Protocol: Determining the Distribution Ratio ( )

To validate the efficiency of DCDEA in your specific setup, follow this self-validating protocol.

Materials:

-

Organic Phase: 0.5 M DCDEA in n-dodecane (optional: + 5% octanol).

-

Aqueous Phase:

(variable: 0.1 M to 6.0 M) spiked with metal tracer (e.g., Eu-152 or Am-241).

Step-by-Step:

-

Pre-equilibration: Contact the organic solvent with fresh nitric acid (same concentration as your test) without metal for 10 minutes. This ensures the acid equilibrium is settled before metal extraction.

-

Contact: Mix 1 mL Pre-equilibrated Organic + 1 mL Spiked Aqueous in a vortex shaker for 15 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 5 minutes.

-

Sampling: Carefully aliquot 100

from each phase. -

Measurement: Measure activity via Gamma Counter or concentration via ICP-MS.

-

Calculation:

[1] -

Mass Balance Check (Self-Validation): Ensure

. If deviation > 5%, discard results (indicates precipitation or wall adsorption).

Mechanistic Pathway

Understanding the molecular competition is vital for troubleshooting.

Figure 2: Competitive extraction mechanism. High acid concentrations drive the formation of Acid Adducts, depleting the Free Ligand available for Metal Complexation.

References

-

Madic, C., et al. (2002). "DIAMEX Process for Minor Actinide Partitioning: Hydrolytic and Radiolytic Degradations of Malonamide Extractants." Separation Science and Technology.

-

Spjuth, L., et al. (1997). "Extraction of actinides and lanthanides from nitric acid solution by malonamides." Radiochimica Acta.

-

Patil, A. B., et al. (2014).[2] "Synthesis and Evaluation of N,N′-dimethyl-N,N′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides." Separation Science and Technology.

-

Modolo, G., et al. (2007). "Separation of Minor Actinides from Genuine HLLW using the DIAMEX Process." OECD-NEA Workshop Proceedings.

Sources

Technical Support Center: Mass Spectrometry Analysis of N,N'-Dicyclohexyl-N,N'-diethyl-malonamide Degradation

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, practical answers to common challenges encountered when identifying and characterizing the degradation products of N,N'-Dicyclohexyl-N,N'-diethyl-malonamide using mass spectrometry. Our focus is on explaining the rationale behind experimental choices to empower you to design robust, self-validating analytical methods.

Section 1: Understanding the Molecule and Its Potential Instabilities

This section addresses fundamental questions about the parent compound and its likely chemical vulnerabilities. A clear understanding of the starting material is the first step in predicting and identifying its degradants.

Q1: What is the structure of N,N'-Dicyclohexyl-N,N'-diethyl-malonamide and what are its key features?

N,N'-Dicyclohexyl-N,N'-diethyl-malonamide is a substituted diamide. Its structure consists of a central malonamide core (-CO-CH₂-CO-) where each nitrogen atom is bonded to one cyclohexyl group and one ethyl group. Malonamides are recognized for their ability to act as bidentate ligands, coordinating with metal ions through their two carbonyl oxygen atoms.[1][2] This chelating property is important in their application but is not the primary focus of degradation analysis. For mass spectrometry, the key features are the two amide bonds, which are common sites for hydrolysis, and the activated methylene group (-CH₂-) situated between two carbonyls, a potential site for oxidation.

-

Molecular Formula: C₂₁H₃₈N₂O₂

-

Monoisotopic Mass: 350.2933 g/mol

Q2: What are the most probable degradation pathways for this molecule under stress conditions?

Based on its chemical structure, N,N'-Dicyclohexyl-N,N'-diethyl-malonamide is susceptible to three primary degradation pathways: hydrolysis, oxidation, and thermal degradation.

-

Hydrolysis (Acidic or Basic): Amide bonds are susceptible to cleavage by water, a reaction catalyzed by acid or base.[3] This is often the most significant degradation pathway. Complete hydrolysis of both amide bonds would yield malonic acid and N-ethylcyclohexylamine.[4] It is also plausible to observe a partially hydrolyzed intermediate where only one amide bond has been cleaved.

-

Oxidation: The molecule has several sites prone to oxidation:

-

The central methylene bridge is activated by the adjacent carbonyl groups and can be oxidized, potentially leading to the formation of a hydroxyl group (tartronic acid derivative) or complete cleavage of the C-C bond.[5]

-

The tertiary amine nitrogen atoms can be oxidized to form N-oxides.

-

The cyclohexyl rings can undergo hydroxylation.

-

-

Thermal Degradation: While amides are generally thermally stable, high temperatures can induce homolytic cleavage of C-N and C-C bonds, initiating complex free-radical chain reactions.[6][7] This typically results in a more complex mixture of smaller, fragmented products compared to hydrolysis or mild oxidation.

Caption: Predicted degradation pathways of the parent compound.

Section 2: Designing a Robust Forced Degradation Study

Forced degradation (or stress testing) is the cornerstone of identifying potential degradation products. A well-designed study will generate degradants at a sufficient level for detection and characterization.

Q3: How should I structure a forced degradation study for this compound?

A systematic approach is crucial. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized while generating sufficient quantities of primary degradants for analysis. The following protocol provides a standardized starting point.[8]

| Stress Condition | Protocol | Rationale & Key Considerations |

| Acid Hydrolysis | Dissolve the compound (e.g., 1 mg/mL) in 0.1M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24-48 hours). | The amide bonds are susceptible to acid-catalyzed hydrolysis.[3] Monitor the reaction over time. Before analysis, neutralize the sample with a base (e.g., NaOH) to prevent damage to the HPLC column and ensure consistent chromatography. |

| Base Hydrolysis | Dissolve the compound (e.g., 1 mg/mL) in 0.1M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 12-24 hours). | Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis for amides.[3] Neutralize with an acid (e.g., HCl) before injection. |

| Oxidation | Dissolve the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂). Keep in the dark at room temperature for 24 hours. | H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[8] The reaction should be performed in the dark to prevent photolytic degradation. |

| Thermal Degradation | Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C) for 48 hours. Dissolve in a suitable solvent before analysis. | This tests the stability of the compound in its solid state.[6] Note that degradation in solution may differ. |

| Photolytic Stress | Expose a solution of the compound (e.g., 1 mg/mL in methanol/water) to UV light (e.g., 254 nm) and white light for a defined period. | This simulates degradation due to light exposure. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation. |

Q4: What sample preparation steps are necessary after forced degradation and before LC-MS analysis?

Proper sample preparation is critical to protect your instrumentation and avoid misleading data caused by matrix effects.[9]

-

Neutralization: As mentioned, samples from acid and base hydrolysis must be neutralized to a pH compatible with your HPLC column (typically pH 3-8).

-

Dilution: Dilute the sample to a concentration that is within the linear range of the mass spectrometer detector and suitable for the HPLC column loading capacity. Use the initial mobile phase composition as the diluent to ensure good peak shape for early-eluting compounds.

-

Filtration/Centrifugation: If any precipitate forms after degradation or neutralization, filter the sample through a 0.22 µm filter or centrifuge it to remove particulates that could clog the LC system.[10]

-

Extraction (If Necessary): If the sample matrix is complex or contains high concentrations of salts from neutralization, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes of interest.[11]

Section 3: Mass Spectrometry Strategy and Data Interpretation

The right analytical strategy ensures you can detect potential degradants and have the high-quality data needed for confident structure elucidation. Mass spectrometry coupled with liquid chromatography (LC-MS) is the premier tool for this purpose.

Q5: Which ionization source, ESI or APCI, is more suitable for this analysis?

The choice of ionization source depends on the polarity and thermal stability of the analytes.[12] For this specific compound and its expected degradation products, Electrospray Ionization (ESI) is the preferred starting point.

| Ionization Source | Principle | Advantages for this Application | Disadvantages |

| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[12] | - Excellent for polar and ionizable molecules like amines and carboxylic acids (expected degradants).[13]- Minimal fragmentation in the source, preserving the molecular ion. | - Susceptible to ion suppression from non-volatile buffers and salts. |

| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the mobile phase, which then transfers charge to the analyte molecules in the gas phase.[14] | - Better for less polar, more volatile compounds.- More tolerant of higher flow rates and less polar solvents.[14] | - Requires the analyte to be thermally stable enough to be vaporized.- May not be as efficient for the highly polar degradation products. |

Recommendation: Start with ESI in both positive and negative ion modes. Positive mode (ESI+) will detect the parent compound and any amine-containing degradants. Negative mode (ESI-) is essential for detecting acidic degradants like malonic acid. APCI can be used as a complementary technique if a degradant is suspected to be less polar.

Q6: Should I use a Q-TOF or an Orbitrap mass spectrometer for identifying unknowns?

Both Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems are high-resolution mass spectrometers (HRMS) and are exceptionally well-suited for identifying unknown impurities and degradants.[15] The choice often depends on availability and specific experimental needs.

| Mass Analyzer | Key Strengths | Considerations for this Application |

| Q-TOF | - High acquisition speed.- Good mass accuracy (<5 ppm).- Robust and flexible for both qualitative and quantitative work.[15] | An excellent choice for initial screening and identification. Its fast scan speed is highly compatible with fast UHPLC separations.[16] |

| Orbitrap | - Unmatched resolving power (>140,000).- Superior mass accuracy (<2 ppm).[17] | The ultra-high resolution is invaluable for separating isobaric interferences (compounds with the same nominal mass but different elemental compositions) and provides the highest confidence in elemental composition determination from accurate mass measurements.[18] |

Recommendation: Either instrument is highly capable. If your samples contain a complex matrix with many potential interferences, the superior resolution of an Orbitrap may provide a distinct advantage.[17] For most standard degradation studies, a modern Q-TOF is more than sufficient.

Q7: What is a systematic workflow for identifying an unknown peak in my chromatogram?

A structured analytical workflow is key to moving from detecting an unknown peak to confidently identifying its structure. Mass spectrometry provides several layers of evidence to solve the puzzle.[19]

Caption: Systematic workflow for degradation product identification.

-

Detect Unknown Peaks: Compare the chromatograms of stressed samples to a control (unstressed) sample. Identify peaks that are new or have grown significantly.

-

Determine Accurate Mass: Extract the mass spectrum for the unknown peak. The high-resolution accurate mass allows you to calculate the most likely elemental composition(s).[20]

-

Propose Plausible Structures: Based on the elemental composition and the known degradation pathways (hydrolysis, oxidation, etc.), propose one or more candidate structures.

-

Acquire and Analyze MS/MS Data: Perform a separate analysis or use a data-dependent acquisition method to obtain a tandem mass spectrum (MS/MS) of the unknown peak.[19]

-

Confirm Structure: Interpret the fragmentation pattern. Does the fragmentation make chemical sense for the proposed structure? Do the fragments correspond to logical losses (e.g., loss of water, loss of an ethyl group, cleavage of the amide bond)? This step provides definitive structural confirmation.

Section 4: Troubleshooting Common Issues

Even with a well-designed experiment, challenges can arise. This section provides solutions to common problems encountered during the analysis.

| Problem | Potential Causes | Recommended Solutions |

| No peaks are detected in the chromatogram. | 1. The sample was not properly prepared or injected.[21]2. The mass spectrometer detector is off or malfunctioning.3. The degradation conditions were too mild, and no degradation occurred.4. The column is broken or clogged.[22] | - Check Injection: Manually inject a known standard to confirm the autosampler and syringe are working.- Verify MS Status: Check the instrument software to ensure the detector is on and gases are flowing correctly. Perform an instrument tune/calibration.[22]- Increase Stress: If no degradation is observed, increase the severity of the stress condition (e.g., higher temperature, longer time, higher acid/base concentration). |

| Signal intensity for degradants is very low. | 1. The concentration of the degradant is below the limit of detection.2. Poor ionization efficiency for that specific compound.3. Ion suppression from the sample matrix (e.g., salts, buffers).[8][23] | - Concentrate Sample: Use a larger injection volume or concentrate the sample using nitrogen evaporation and reconstitution in a smaller volume.[24]- Optimize Source: Adjust ESI source parameters (capillary voltage, gas flows, temperature) to maximize the signal. Try a different ionization source (APCI).- Improve Sample Cleanup: Use SPE to remove matrix components causing suppression. Ensure acid/base samples are fully neutralized. |

| Mass accuracy is poor, preventing elemental composition determination. | 1. The mass spectrometer is not properly calibrated.[23]2. Instrument drift due to temperature fluctuations in the lab.3. Insufficient signal for the lock mass or the analyte itself. | - Recalibrate: Perform a fresh mass calibration according to the manufacturer's protocol. Calibration should be done regularly.[23]- Use Lock Mass: If available, use a continuous lock mass correction during the run to account for minor drift.- Increase Signal: Improve the signal intensity using the methods described above. Accurate mass measurement requires a sufficient number of ions. |

| Poor chromatographic resolution between parent and degradant peaks. | 1. The mobile phase composition is not optimal.2. The column chemistry is not providing the right selectivity.3. The gradient slope is too steep.[8] | - Adjust Mobile Phase: Modify the pH of the aqueous mobile phase, as this can dramatically change the retention of ionizable compounds.[8]- Try a Different Column: If a C18 column is not working, try a different stationary phase like phenyl-hexyl or a polar-embedded phase.- Optimize Gradient: Decrease the gradient slope (i.e., make it longer and shallower) to provide more time for closely eluting peaks to separate. |

References

- Mass Spectrometry in Small Molecule Drug Development. (2015). Google Cloud.

- Gillespie, T. A. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-490.

- Tagle, L. H., et al. (n.d.). Thermal Degradation Studies of Poly (Amide-Ester)s. Journal of Polymer Science Part A: Polymer Chemistry.

- Coutinho, F. M. B., & Avelino, G. F. (n.d.). Thermal decomposition of amide and imide derivatives of maleated polyethylene.

- Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.

- Erol, K., & Kise, H. (2009). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method.

- Patil, A. B., et al. (2011). Structures of (a) N,N'-dimethyl-N,N'-dicyclohexyl-malonamide (DMDCMA), (b) Phenyl trifluoromethyl sulphone (PTMS).

- Ivory, H. G., et al. (1952). The hydrolysis of amides of dibasic acids. Part I. The acid hydrolysis of malonamide and malonamic acid. Journal of the Chemical Society (Resumed), 3264.

- Bano, I., et al. (2021). A review on benefits of mass spectrometry for the small molecule drug discovery. Biotechnology and Molecular Biology Reviews, 13(1), 1-6.

- Small molecule analysis using MS. (n.d.). Bioanalysis Zone.

- Patil, A. B., et al. (2011). Synthesis and Evaluation of N,N′ -dimethyl- N,N ′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides.

- A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. (2026). International Journal of Pharmaceutical Sciences and Research.

- Li, Y., et al. (n.d.). Thermal Degradation of Amines for CO2 Capture. University of Kentucky.

- Voice, A. K. (2013). Thermal Degradation and Corrosion of Amines for CO2 Capture.

- N,N′-Dicyclohexyl-N,N′-dimethyl-malonamide. (n.d.). Santa Cruz Biotechnology.

- Zhang, Y., & Zhang, J. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.

- Takeuchi, M., et al. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Taylor & Francis.

- Preparing Samples for LC-MS/MS Analysis. (n.d.).

- Identifying and characterizing Lofepramine degradation products by mass spectrometry. (n.d.). Benchchem.

- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.

- A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific.

- Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..

- Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. (n.d.). Thermo Fisher Scientific.

- Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? (2018).

- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).

- The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. (n.d.). Thermo Fisher Scientific.

- Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX.

- Straight to the Source: ESI vs APCI…. (2020). Microsaic Systems.

- Atmospheric Pressure Ionization Sources: Their Use and Applicability. (n.d.).

- When should I choose APCI or ESI for my flash column chrom

- Q-TOF vs Q-orbitrap MS d

- Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.

- Orbitrap or QTOF. (2013).

- Kruve, A., et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Analytical Chemistry.

- Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.

- N,N′-Dicyclohexyl-N,N′-dimethyl-malonamide. (n.d.). Santa Cruz Biotechnology.

- Mass Spectrometry - Fragmentation P

- Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide.

- Mass Spectrometry Fragmentation P

- Mass Spectrometry (MS)

- Mass Spectrometry: Fragmentation P

- The Hydrolysis of Amides. (2023). Chemistry LibreTexts.

- N,N′-Dicyclohexylcarbodiimide. (n.d.). Wikipedia.

- Sathyendran, S., & Senadi, G. C. (n.d.). Oxidation of aldehyde with amine in the presence of MnO2 and NaCN to afford amide. Synlett.

- Zhou, Y., et al. (2022). Effect of Malondialdehyde-Induced Oxidation Modification on Physicochemical Changes and Gel Characteristics of Duck Myofibrillar Proteins. Foods, 11(15), 2284.

- Oxoammonium-catalyzed oxid

- Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.

- Malaprade Oxid

- Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds. (2015). YouTube.

- Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 624. The hydrolysis of amides of dibasic acids. Part I. The acid hydrolysis of malonamide and malonamic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Effect of Malondialdehyde-Induced Oxidation Modification on Physicochemical Changes and Gel Characteristics of Duck Myofibrillar Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tecan.com [tecan.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. microsaic.com [microsaic.com]

- 13. biotage.com [biotage.com]

- 14. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. scispace.com [scispace.com]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. gentechscientific.com [gentechscientific.com]

- 22. shimadzu.nl [shimadzu.nl]

- 23. gmi-inc.com [gmi-inc.com]

- 24. organomation.com [organomation.com]

Improving phase separation speed in N,N'-Dicyclohexyl-N,N'-diethyl-malonamide systems

Welcome to the technical support center for N,N'-Dicyclohexyl-N,N'-diethyl-malonamide (DCDEMA) solvent extraction systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize phase separation performance. Our goal is to provide you with the causal explanations behind experimental choices, empowering you to resolve issues logically and efficiently.

Introduction: The Critical Role of Phase Disengagement

N,N'-Dicyclohexyl-N,N'-diethyl-malonamide (DCDEMA) is a valuable extractant in liquid-liquid extraction processes. The efficiency of any such process hinges on the rapid and complete separation of the organic and aqueous phases after mixing. Slow or incomplete phase disengagement can lead to reduced throughput, lower extraction efficiency, and product contamination. This guide addresses the most common challenges encountered with DCDEMA systems, focusing on the underlying physicochemical principles to accelerate your path to a robust and efficient separation.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during DCDEMA-based extractions.

Q1: My phase separation is extremely slow. What are the primary factors I should investigate?

Slow phase separation, or disengagement, is typically caused by a low interfacial tension between the aqueous and organic phases or a high viscosity in one or both phases. The most common culprits to investigate are:

-

Emulsion Formation: The presence of a stable or semi-stable emulsion is the most frequent cause of slow separation. This is addressed in detail in Q2.

-

Temperature: Lower temperatures increase the viscosity of both phases, which can significantly slow the rate at which droplets coalesce and settle.

-

Solvent/Diluent Choice: The properties of the organic diluent (e.g., viscosity, density, aromaticity) play a crucial role. Aromatic diluents can sometimes offer different solvency characteristics that may improve phase compatibility and speed separation compared to aliphatic diluents.

-

Reagent Concentration: High concentrations of DCDEMA or extracted metal-acid complexes can increase the organic phase viscosity and density, bringing it closer to the aqueous phase and slowing gravitational separation.

Q2: I've formed a stable emulsion or a "third phase." What is happening and how can I resolve it?

An emulsion is a dispersion of one liquid in another, stabilized by surface-active molecules that lower interfacial tension. In solvent extraction, this is often called "crud." A "third phase," common in actinide extraction, is a specific type of emulsion where the organic phase splits into two distinct organic layers: a diluent-rich light phase and a heavy, extractant-and-metal-rich third phase.[1]

This phenomenon occurs when the extracted complexes (DCDEMA-metal-acid) aggregate into reverse micelles.[2] At high loading, these polar aggregates are no longer fully soluble in the non-polar organic diluent, leading to de-mixing.[2]

Immediate Troubleshooting Steps for Emulsions/Third Phase:

-

Centrifugation: Applying a strong centrifugal force is often the most effective way to physically break an emulsion and force phase separation.

-

Increase Temperature: Gently warming the system can decrease viscosity and disrupt the interfacial films stabilizing the emulsion, promoting coalescence.

-

Add Brine: Introducing a saturated NaCl solution (brine) increases the ionic strength of the aqueous phase.[3] This can dehydrate the interface and "salt out" surface-active species, breaking the emulsion.

-

Change pH: Adjusting the pH of the aqueous phase can alter the charge of interfacial species, potentially destabilizing the emulsion.

-

Reduce Mixing Intensity: Overly vigorous mixing increases the shear forces that create very fine droplets, which are much harder to coalesce. Reduce the mixing speed or duration in subsequent experiments.[4]

Q3: Could impurities or degradation of my DCDEMA be causing separation problems?

Absolutely. The chemical stability of the extractant is paramount. Both hydrolysis (reaction with water/acid) and radiolysis (if working with radioactive materials) can cleave the malonamide bonds.[2][5] The resulting degradation products may possess surfactant-like properties, stabilizing emulsions and hindering phase disengagement.[2] Similarly, impurities from the DCDEMA synthesis, such as dicyclohexylurea (DCU), can be surface-active and should be minimized.[6]

Preventative Measures:

-

Use high-purity DCDEMA.

-

Pre-equilibrate your organic phase with the appropriate acid concentration to minimize hydrolytic degradation during the actual extraction.

-

If radiolysis is a concern, minimize the contact time between the organic phase and the highly radioactive aqueous phase.[7]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect approach to resolving persistent phase separation issues.

Issue 1: Consistently Slow Phase Disengagement

If separation is consistently slow but you do not observe a distinct, stable emulsion, the physical properties of your system are likely the cause.

| Parameter | Causal Explanation | Recommended Action |

| Temperature | Low temperature increases viscosity and reduces the kinetic energy of droplets, hindering coalescence. The density difference between phases may also be smaller at lower temperatures. | Action: Increase the system temperature in 5-10°C increments. Rationale: This lowers viscosity and increases molecular motion, accelerating droplet coalescence and settling.[8][9] |

| Diluent Choice | The diluent affects viscosity, density, and the solvation of the DCDEMA-metal complex. Highly viscous diluents (e.g., long-chain alkanes) slow kinetics. Aromatic diluents may better solvate complexes, preventing aggregation that can lead to emulsions.[10][11] | Action: Screen alternative diluents. Consider less viscous aliphatic hydrocarbons or a blend containing an aromatic solvent. Rationale: Optimizing the diluent can significantly alter the physical properties of the organic phase to favor faster separation. |

| DCDEMA Conc. | High extractant concentration increases organic phase viscosity and density. | Action: Reduce the DCDEMA concentration if extraction efficiency permits. Rationale: A less viscous, less dense organic phase will separate more rapidly from the aqueous phase.[12] |

| Phase Ratio (O/A) | The phase ratio affects which phase is continuous during mixing. A high O/A ratio typically results in an aqueous-in-organic dispersion, while a low O/A ratio results in an organic-in-aqueous dispersion. One may be more stable than the other. | Action: Experiment with inverting the phase ratio (e.g., from 1:1 to 2:1 or 1:2). Rationale: Changing the continuous phase can dramatically alter emulsion stability and separation characteristics.[13] |

Issue 2: Persistent Emulsion or "Crud" Formation

Emulsions are stabilized by materials at the organic-aqueous interface. Identifying and neutralizing these stabilizers is key.

Caption: Troubleshooting decision tree for resolving stable emulsions.

If standard methods fail, chemical intervention may be necessary.

-

Phase Modifiers: Adding a small amount (1-5% v/v) of a long-chain alcohol (e.g., 1-octanol or 1-decanol) to the organic phase can prevent third phase formation. The alcohol's hydroxyl group helps to solvate the polar DCDEMA-metal complexes, increasing their solubility in the bulk diluent and preventing the aggregation that leads to phase splitting.[10]

-

Demulsifiers: These are specialized surfactants that displace the emulsifying agents at the oil-water interface, promoting droplet coalescence.[14] While highly specific to the chemical system, commercially available demulsifiers designed for oil-water separation can be screened at low concentrations (10-200 ppm).[15] They are typically high-HLB (Hydrophilic-Lipophilic Balance) surfactants.[14]

Experimental Protocol: Optimizing Phase Separation

This protocol provides a framework for systematically determining the optimal conditions for phase separation in your specific DCDEMA system.

Objective: To identify the combination of temperature, diluent, and mixing intensity that minimizes phase disengagement time.

Materials:

-

DCDEMA solution in your primary diluent (e.g., 0.5 M in n-dodecane)

-

Aqueous phase (e.g., 3 M Nitric Acid)

-

Alternative diluents for screening (e.g., kerosene, toluene)

-

Graduated cylinders or separatory funnels with clear volume markings

-

Vortex mixer or shaker with controllable speed

-

Water bath or heating block with temperature control

-

Centrifuge (for baseline comparison)

-

Stopwatch

Methodology:

-

Establish a Baseline:

-

In a 15 mL graduated cylinder, combine 5 mL of your standard DCDEMA/diluent solution with 5 mL of the aqueous phase at room temperature (~25°C).

-

Mix vigorously on a vortex mixer at a set speed for 60 seconds to ensure a consistent emulsion is formed.

-

Immediately start the stopwatch and place the cylinder in a rack.

-

Record the time required for the primary phase break (the first clear separation line) and the time for complete phase separation (no visible haze in either layer). This is your baseline t_sep.

-

-

Temperature Screening:

-

Repeat the baseline experiment (Step 1) but equilibrate the phases and conduct the separation in a water bath at 35°C, 45°C, and 55°C.

-

Record t_sep for each temperature.

-

-

Mixing Intensity Screening:

-

Return to room temperature. Repeat the baseline experiment, but vary the mixing time or intensity. Use a gentler inversion method (20 gentle inversions of the cylinder) and a lower vortex speed.

-

Record t_sep for each mixing condition.

-

-

Diluent Screening (Optional):

-

If necessary, prepare DCDEMA solutions in alternative diluents.

-

Repeat the baseline experiment (Step 1) for each new organic phase.

-

Record t_sep for each diluent.

-

-

Data Analysis:

-

Tabulate your results, comparing the t_sep under different conditions.

-

Identify the conditions that lead to the fastest and most complete phase separation.

-

Caption: Workflow for systematically optimizing phase separation conditions.

References

-

Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides. (n.d.). Request PDF. Retrieved February 21, 2026, from [Link]

- Yang, H. B., Lim, J. G., Chung, D. Y., Kim, K. W., & Lee, E. H. (n.d.). Studies on a hydrolysis and radiolysis of DMDBTDMA.

-

Thermodynamically controlled multiphase separation of heterogeneous liquid crystal colloids. (2023). Nature Communications. [Link]

-

Advanced Chemical Demulsification and DAF Techniques for Emulsified Oil Removal in Wastewater. (2025). Ecologix Environmental Systems. [Link]

-

Patil, A. B., et al. (2014). Synthesis and Evaluation of N,N′-dimethyl- N,N′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides. Separation Science and Technology, 49, 2927–2932. [Link]

-

Pauchard, L., et al. (2021). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. ACS Omega. [Link]

- Sugo, Y., Sasaki, Y., & Tachimori, S. (n.d.). Studies on hydrolysis and radiolysis of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide. Radiochimica Acta, 90(3), 161-165.

-

Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

-

Major Effects in the Thermodynamics of Detonation Products: Phase Segregation versus Ionic Dissociation. (2010). OSTI.GOV. [Link]

- Summary Report on Gamma Radiolysis of TBP/n-dodecane in the Presence of Nitric Acid Using the Radiolysis/Hydrolysis Test Loop. (2010).

-

Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides. (2018). Solvent Extraction and Ion Exchange, 36(4), 347-359. [Link]

-

Dole, A. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

-

Interactions between Phase-Separated Liquids and Membrane Surfaces. (n.d.). PMC. [Link]

-

Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. (2021). ResearchGate. [Link]

-

Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc. [Link]

-

Modeling concentration-dependent phase separation processes involving peptides and RNA via residue-based coarse-graining. (n.d.). PMC. [Link]

-

Liquid–Liquid Phase Separation in Crowded Environments. (2020). MDPI. [Link]

-

The Effect of Diluents and Phase Modifiers on Lanthanide(III) and Actinide(III) Extraction by Diglycolamide Extractants. (2025). Request PDF. [Link]

- Method for breaking emulsions in a crude oil desalting system. (1993).

-

What are some common mistakes when doing liquid-liquid extraction labs? (2019). Reddit. [Link]

- Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use. (2022).

-

Emulsion Breakers. (n.d.). Tramfloc, Inc. Retrieved February 21, 2026, from [Link]

-

Troubleshooting: The Workup. (n.d.). University of Rochester. Retrieved February 21, 2026, from [Link]

-

Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. (2024). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kns.org [kns.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]

- 5. inl.elsevierpure.com [inl.elsevierpure.com]

- 6. Decoding the physical principles of two-component biomolecular phase separation | eLife [elifesciences.org]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. Thermodynamically controlled multiphase separation of heterogeneous liquid crystal colloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions between Phase-Separated Liquids and Membrane Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Modeling concentration-dependent phase separation processes involving peptides and RNA via residue-based coarse-graining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US5256305A - Method for breaking emulsions in a crude oil desalting system - Google Patents [patents.google.com]

Effect of temperature on extraction kinetics of N,N'-Dicyclohexyl-N,N'-diethyl-malonamide

This guide functions as a specialized Technical Support Center for researchers utilizing N,N'-Dicyclohexyl-N,N'-diethyl-malonamide (henceforth referred to as DCHDEM ) in solvent extraction processes, particularly for actinide/lanthanide partitioning (similar to DIAMEX processes).

Subject: Optimization of Temperature Parameters for N,N'-Dicyclohexyl-N,N'-diethyl-malonamide Extraction Systems Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Separation Methodologies

System Overview & Thermodynamic Context[1][2][3]

DCHDEM is a neutral diamide extractant. Unlike acidic extractants (e.g., HDEHP), it operates via a solvation mechanism , typically extracting metal nitrates from nitric acid media.

The Critical Role of Temperature:

Temperature (

-

Kinetics (Rate): Higher

significantly increases extraction rates by reducing organic phase viscosity and overcoming the steric hindrance of the cyclohexyl rings at the interface. -

Thermodynamics (Equilibrium): Extraction of actinides/lanthanides by malonamides is typically exothermic (

). Higher -

Phase Stability: Higher

prevents Third Phase Formation , increasing the solubility of the metal-solvate complex in the diluent.

Troubleshooting Guide: Temperature-Related Anomalies

Use this matrix to diagnose issues related to thermal parameters.

| Symptom | Probable Thermal Cause | Technical Explanation | Corrective Action |

| Slow Equilibrium (>15 min) | Temperature Too Low (< 20°C) | High viscosity of the DCHDEM/diluent mixture impedes mass transfer. The bulky cyclohexyl groups create a high activation energy barrier ( | Increase T to 35°C - 45°C. This lowers viscosity and increases the diffusion coefficient ( |

| Low Distribution Ratio ( | Temperature Too High (> 50°C) | The extraction reaction is exothermic. increasing | Lower T to 25°C once equilibrium is reached, or optimize the flow rate to allow shorter contact times at higher T if kinetics are limiting. |

| Third Phase Formation | Temperature Below Critical Point ( | The solubility of the metal-DCHDEM complex in non-polar diluents (e.g., dodecane) drops as | Maintain T > 30°C during high metal loading. Add a phase modifier (e.g., 1-octanol) if operating at room temperature is mandatory. |

| Emulsion / Slow Settling | Low Interfacial Tension | Low | Increase T by 5-10°C. This disrupts the rigid interfacial film and promotes coalescence. |

Deep Dive: Kinetic Mechanisms & Temperature

The Steric Hindrance Factor

The "Dicyclohexyl" moiety provides radiation stability but introduces significant steric bulk. Unlike linear alkyl malonamides (e.g., DMDOHEMA), DCHDEM molecules require more energy to reorient at the liquid-liquid interface to complex the metal ion.

The Arrhenius Relationship:

The extraction rate constant (

-

Diffusion Controlled: If

, the rate is limited by diffusion. -

Reaction Controlled: If

, the rate is limited by the chemical complexation at the interface. DCHDEM often falls in the mixed regime or reaction controlled regime due to the cyclohexyl steric barrier.

Visualization: Kinetic Regime Identification

Use the following logic flow to determine if your system is limited by temperature-dependent diffusion or interfacial reaction.

Caption: Decision tree for identifying the rate-limiting step based on activation energy (

Experimental Protocol: Measuring Kinetics (Lewis Cell Method)

To accurately determine the temperature effect on DCHDEM kinetics, avoid simple shake-flask tests (which confound area generation with mass transfer). Use a Lewis Cell with a constant interfacial area.

Protocol Steps:

-

Setup: Use a thermostated Lewis Cell (double-jacketed beaker) connected to a water bath.

-

Phase Preparation:

-

Organic: 0.5 M DCHDEM in n-dodecane (pre-equilibrated with acid).

-

Aqueous: 3 M

+ Metal tracer (e.g., Eu-152 or Am-241).

-

-

Temperature Equilibration: Circulate water at target

(e.g., 25°C) for 20 mins. Ensure phases are at -

Contact: Carefully layer the organic phase over the aqueous phase (avoid turbulence).

-

Agitation: Start counter-rotating stirrers (organic and aqueous) at 120 rpm (ensure interface remains flat/quiescent).

-

Sampling: Withdraw 100

from the organic phase at 5, 10, 20, 40, and 60 minutes. -

Analysis: Measure radiometric count or ICP-MS concentration.

-

Calculation: Plot

vs time. The slope is proportional to the mass transfer coefficient ( -

Repeat: Perform at 35°C, 45°C, and 55°C to determine

.

Third Phase Formation & Temperature Limits[4][5][6]

The "Third Phase" is a heavy, extractant-rich organic layer that separates when the solubility of the metal-solvate is exceeded. This is a critical failure mode.

The LOC (Limiting Organic Concentration) Rule:

-

Observation: As

decreases, the LOC decreases. -

Risk Zone: For DCHDEM, operating below 20°C with high metal loading (>10 g/L) presents a high risk of phase splitting.

Caption: The relationship between Temperature and Phase Stability. Low T promotes aggregate interaction and phase splitting.

Frequently Asked Questions (FAQs)

Q1: Why does DCHDEM extract less at higher temperatures if the kinetics are faster?

A: Kinetics refers to how fast you reach equilibrium; Thermodynamics refers to where the equilibrium lies. The extraction reaction is exothermic (releases heat). Adding heat (increasing

Q2: Can I use DCHDEM at 60°C to speed up the process? A: Proceed with caution. While kinetics will improve, you risk:

-

Significant drop in extraction efficiency (

value). -

Increased degradation of the malonamide (hydrolysis into carboxylic acid and amine), especially in high

. -

Flashpoint safety issues with the diluent (e.g., dodecane). Recommendation: Cap operation at 45°C-50°C.

Q3: How does the "Dicyclohexyl" group specifically affect the temperature dependence compared to DMDOHEMA? A: The cyclohexyl group is more rigid and sterically bulky than the octyl/hexyl chains in DMDOHEMA. This results in a higher activation energy for the interfacial complexation. Therefore, DCHDEM kinetics are more sensitive to temperature changes than linear alkyl malonamides. You will see a steeper slope on your Arrhenius plot.

References

-

Chalmers University of Technology. (2012). Development of a Solvent Extraction Process for Group Actinide Recovery from Used Nuclear Fuel. (Discusses DIAMEX/SANEX thermodynamics and exothermic nature).

-

Patil, A. B., et al. (2014).[1] Synthesis and Evaluation of N,N′-dimethyl-N,N′-dicyclohexyl-malonamide (DMDCMA) as an Extractant for Actinides.[1] Separation Science and Technology.[2] (Provides structural analogues and kinetic baselines for cyclohexyl-malonamides).

-

Prabhu, D. R., et al. (1999).[3] The effect of temperature on the extraction of Am(III) from nitric acid by dimethyl dibutyl tetradecyl malonamide.[3] (Confirms exothermic reaction and enthalpy changes in diamide systems).

-

Madic, C., et al. (2002). DIAMEX Process for Minor Actinide Partitioning.[4] (General reference for malonamide extraction principles and third-phase phenomena).

-

Venkatesan, K. A., et al. (2004). Third phase formation in the extraction of Th(IV) by trialkyl phosphates and diamides. (Details the LOC and temperature relationship).

Sources

- 1. researchgate.net [researchgate.net]

- 2. hbni.ac.in [hbni.ac.in]

- 3. The effect of temperature on the extraction of Am(III) from nitric acid by dimethyl dibutyl tetradecyl malonamide (DMDBTDMA) (Conference) | ETDEWEB [osti.gov]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Troubleshooting emulsion formation with N,N'-Dicyclohexyl-N,N'-diethyl-malonamide solvents

Topic: Troubleshooting Emulsion & Phase Stability in N,N'-Dicyclohexyl-N,N'-diethyl-malonamide Systems Status: Active Operator Level: Senior Research / Process Engineering

Core Diagnostic: Emulsion vs. Third Phase

Start Here. Before treating the mixture, you must distinguish between a Hydrodynamic Emulsion and Third Phase Formation . In malonamide extractions, these two distinct phenomena often look identical (a cloudy, viscous layer at the interface) but require opposite solutions.

| Feature | Hydrodynamic Emulsion | Third Phase Formation |

| Mechanism | Physical dispersion of droplets stabilized by surface tension. | Thermodynamic splitting of the organic phase due to solubility limits (LOC). |

| Visual Cue | "Creamy" opaque layer; no sharp boundary within the organic layer. | A distinct, heavy, viscous liquid layer between the aqueous and light organic phases. |

| Cause | High shear mixing, surfactants, high viscosity. | High metal/acid loading, low temperature, incompatible diluent. |

| Immediate Fix | Centrifugation, Demulsifier, Heating. | Add Modifier (e.g., Octanol) , Increase Temperature, Reduce Acid. |

The Physics of the Problem (Root Cause Analysis)

Why Dicyclohexyl-diethyl-malonamide is Unique

Unlike standard straight-chain diamides (like DMDOHEMA), your molecule contains two cyclohexyl rings .

-

Steric Bulk & Viscosity: The cyclohexyl groups significantly increase the viscosity of the organic phase. According to the Stokes-Einstein equation, phase disengagement velocity is inversely proportional to viscosity.

-

Reverse Micelle Aggregation: Malonamides are amphiphiles.[1] They extract metals by forming reverse micelles. When the metal/acid concentration is high, the polar cores of these micelles attract each other via Van der Waals forces. If this attraction exceeds the solubility parameter of the diluent (e.g., n-dodecane), the micelles aggregate and "crash out," forming a heavy third phase.

Mechanism Visualization

The following diagram illustrates the transition from a stable solvent to a crashed "Third Phase" scenario common in malonamide cycles.

Figure 1: The thermodynamic pathway leading to Third Phase Formation in diamide solvents.

Troubleshooting Guides (Q&A)

Issue A: "I have a cloudy interface that won't settle after 10 minutes."

Diagnosis: Likely a Viscosity-Stabilized Emulsion. Context: The dicyclohexyl groups make your solvent "stiff." At room temperature (20-25°C), the interfacial tension is insufficient to overcome the viscous drag, preventing droplet coalescence.

Protocol 1: Thermal Modulation

-

Action: Increase the system temperature to 40°C - 45°C .

-

Why: Viscosity drops exponentially with temperature. This increases the Reynolds number of the settling droplets, accelerating phase separation.

-

Warning: Do not exceed 60°C to avoid accelerated hydrolysis (degradation) of the malonamide.

Protocol 2: Shear Reduction

-

Action: Reduce mixer tip speed.

-

Target: Maintain a tip speed below 3.5 m/s .

-

Logic: Malonamides do not require intense shear for mass transfer due to their surface-active nature. Excess energy creates "micro-haze" (droplets <10µm) that take hours to settle.

Issue B: "A heavy, dark oily layer formed between my organic and aqueous phases."

Diagnosis: Third Phase Formation (Thermodynamic Instability). Context: You have exceeded the Limiting Organic Concentration (LOC). The malonamide-metal complexes are no longer soluble in your diluent (likely dodecane or kerosene).

Protocol 3: Phase Modification

-

Immediate Action: Add a phase modifier.

-

Recommended: 1-Octanol or TBP (Tri-butyl phosphate).

-

Dosage: 5% - 15% v/v.

-

-

Mechanism: Modifiers are polar molecules that intercalate between the malonamide aggregates, disrupting the attractive forces and re-solubilizing the heavy phase into the bulk diluent.

-

Alternative Action: Reduce the acidity of the aqueous feed. Malonamides co-extract nitric acid; high HNO₃ loading triggers third phase formation.

Issue C: "The solvent was working, but now separation is getting slower every week."

Diagnosis: Radiolytic/Hydrolytic Degradation. Context: Malonamides degrade into secondary amides and carboxylic acids. These degradation products act as "soap," lowering interfacial tension and stabilizing emulsions.

Protocol 4: Solvent Wash Cycle

-

Step 1: Contact the organic phase with 0.1 M NaOH (Caustic Wash).

-

Step 2: Agitate gently for 5 minutes.

-

Step 3: Discard the aqueous wash (which now contains the degradation surfactants).

-

Step 4: Re-equilibrate with dilute acid before returning to the extraction bank.

Experimental Validation Protocols

Protocol: Determination of Phase Disengagement Time (PDT)

Use this to benchmark your solvent's health.

-

Setup: Use a 1L jacketed glass reactor with a standard Rushton turbine.

-

Conditions: Set temperature to 25°C (or process temp).

-

Mix: Agitate 500mL Organic + 500mL Aqueous at defined RPM for 3 minutes.

-

Stop: Cut power instantly.

-

Measure: Record the time (

at stop) for the interface to become a sharp line ("cricket fence").-

Pass: < 2 minutes (Continuous Phase: Aqueous).

-

Pass: < 5 minutes (Continuous Phase: Organic).

-

Fail: > 10 minutes (Requires treatment).

-

Decision Matrix for Troubleshooting

Use this logic flow to resolve active issues in the lab.

Figure 2: Logical decision tree for diagnosing malonamide phase separation failures.

References

-